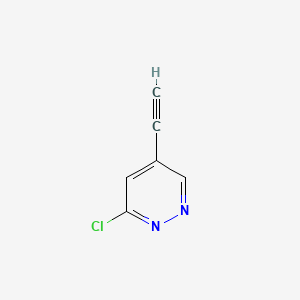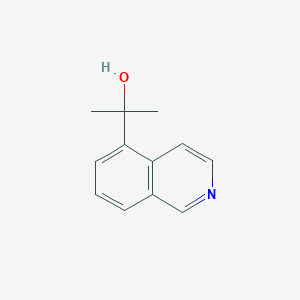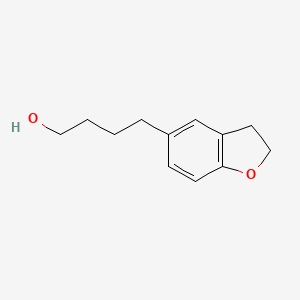
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring fused with a butanol chain, making it a unique and versatile compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by the addition of a butanol chain . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like ketones and aldehydes, reduced derivatives, and substituted benzofuran compounds with various functional groups .
Applications De Recherche Scientifique
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The benzofuran ring structure allows it to interact with specific enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparaison Avec Des Composés Similaires
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: A simpler structure with similar biological activities but less complex applications.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A more complex derivative with potent anticancer activity.
5-Benzofuranbutanol, 2,3-dihydro-: Another similar compound with slight structural variations but comparable biological activities.
The uniqueness of this compound lies in its specific structure, which provides a balance between complexity and versatility, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1-benzofuran-5-yl)butan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9,13H,1-3,6-8H2 |
Clé InChI |
LKHAXEYDJIURCL-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


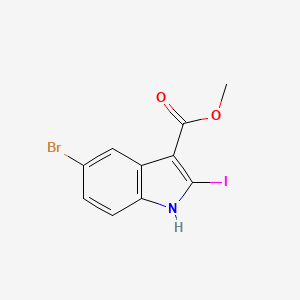
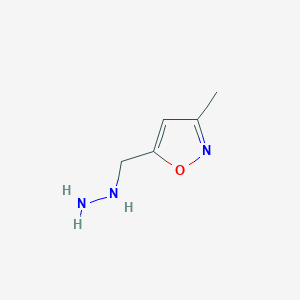
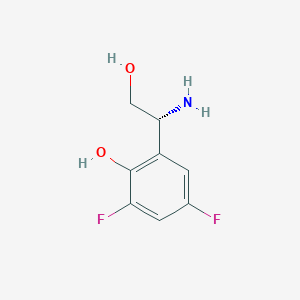
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
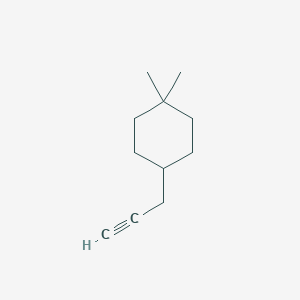
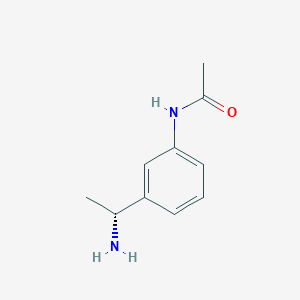
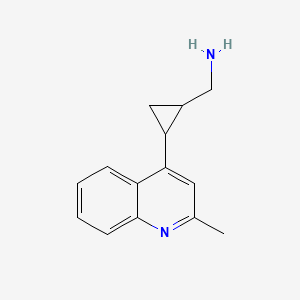
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine](/img/structure/B13605908.png)

![9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B13605916.png)
